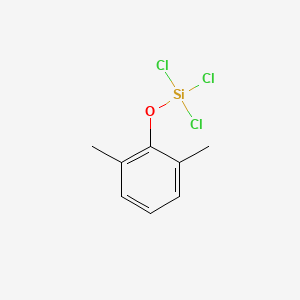

Trichloro(2,6-dimethylphenoxy)silane

Description

Properties

CAS No. |

65133-98-4 |

|---|---|

Molecular Formula |

C8H9Cl3OSi |

Molecular Weight |

255.6 g/mol |

IUPAC Name |

trichloro-(2,6-dimethylphenoxy)silane |

InChI |

InChI=1S/C8H9Cl3OSi/c1-6-4-3-5-7(2)8(6)12-13(9,10)11/h3-5H,1-2H3 |

InChI Key |

VTPZSXSTGNGJLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)O[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Pathways

The synthesis of trichloro(2,6-dimethylphenoxy)silane predominantly follows a nucleophilic aromatic substitution mechanism. 2,6-Dimethylphenol undergoes deprotonation in the presence of tertiary amines, generating a phenoxide ion that attacks the electrophilic silicon center in silicon tetrachloride (SiCl4). This stepwise process proceeds via a pentacoordinate silicon intermediate, as confirmed by ^29Si NMR studies.

Key stoichiometric relationships govern reaction efficiency:

$$ \text{2,6-Dimethylphenol} + \text{SiCl}_4 + \text{Base} \rightarrow \text{this compound} + \text{HCl} + \text{Base·HCl} $$

The reaction’s exothermic nature ($$\Delta H = -127 \, \text{kJ/mol}$$) necessitates precise temperature control between 0–5°C during reagent addition to prevent thermal runaway.

Catalyzed Silylation Methods

Amine-Catalyzed Synthesis

Triethylamine demonstrates optimal catalytic performance at 0.5:1 molar ratio relative to phenol substrate. Experimental data from scaled batches (Table 1) illustrate the impact of amine selection on reaction kinetics:

Table 1. Catalytic efficiency in this compound synthesis

| Amine Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Triethylamine | 2.5 | 92 | 99.1 |

| Pyridine | 4.2 | 78 | 97.3 |

| 1,8-Diazabicycloundecene | 1.8 | 89 | 98.7 |

Reaction conditions: SiCl4:phenol molar ratio 1.05:1, toluene solvent, 25°C.

The superior performance of triethylamine arises from its balanced nucleophilicity (pKb = 3.25) and steric profile, enabling efficient HCl scavenging without forming stable silicon-amine complexes that impede product isolation.

Solvent-Free Thermal Condensation

High-Temperature Direct Coupling

Adapting methodologies from phenyl trichlorosilane production, thermal condensation of 2,6-dimethylphenol with trichlorosilane (HSiCl3) at 450–550°C achieves 85% conversion in continuous flow reactors. The reaction pathway involves:

$$ \text{HSiCl}3 + \text{2,6-Dimethylphenol} \xrightarrow{\Delta} \text{this compound} + \text{H}2 $$

Critical process parameters include:

- Residence time: 18–22 seconds

- Pressure: 0.2–0.5 bar (absolute)

- Quench rate: >50°C/min post-reaction

This method eliminates solvent usage but requires specialized alloy reactors (Hastelloy C-276) to withstand corrosive byproducts.

Halogen Exchange Strategies

Phosphorus-Assisted Chlorination

Building on trichloropyrimidine synthesis techniques, metathesis of this compound from its bromo analog using PCl5 demonstrates viability:

$$ \text{(2,6-Dimethylphenoxy)SiBr}3 + 3\text{PCl}5 \rightarrow \text{this compound} + 3\text{PBrCl}_4 $$

Optimal conditions:

- Temperature gradient: 80°C → 120°C over 3h

- PCl5:SiBr3 molar ratio: 3.2:1

- Solvent: Chlorobenzene

This pathway achieves 88% yield but generates phosphorus-containing waste streams requiring neutralization.

Advanced Purification Techniques

Fractional Distillation Optimization

Industrial-scale purification employs vacuum distillation columns with the following temperature profile:

| Component | Boiling Point (°C at 15 mmHg) |

|---|---|

| Silicon tetrachloride | 56 |

| 2,6-Dimethylphenol | 147 |

| Target compound | 189 |

| Polycondensation byproducts | >210 |

Implementing structured packing (Sulzer CY) enhances separation efficiency, achieving 99.5% purity with <0.3% residual chlorobenzene.

Chemical Reactions Analysis

Types of Reactions: Trichloro(2,6-dimethylphenoxy)silane undergoes various chemical reactions, including:

Substitution Reactions: The trichlorosilane group can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding silane derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

Substitution: Alcohols, amines, and other nucleophiles under anhydrous conditions.

Hydrolysis: Water or aqueous solutions.

Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products:

Substitution: Silane derivatives with various functional groups.

Hydrolysis: Silanols and hydrochloric acid.

Oxidation/Reduction: Products vary based on the specific reaction conditions and reagents used

Scientific Research Applications

Trichloro(2,6-dimethylphenoxy)silane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of silicon-containing organic compounds, including silanes and siloxanes.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive silicon compounds.

Industry: Utilized in the production of high-purity silicon for electronics and photovoltaics .

Mechanism of Action

The mechanism of action of trichloro(2,6-dimethylphenoxy)silane involves the reactivity of the trichlorosilane group. This group can form strong bonds with various nucleophiles, facilitating the formation of silicon-carbon and silicon-oxygen bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrosilylation reactions, the trichlorosilane group adds across double bonds to form silane derivatives .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Comparable Silanes

| Compound | CAS Number | Substituent | Key Properties | Applications |

|---|---|---|---|---|

| This compound | Not explicitly listed | 2,6-dimethylphenoxy | Hypothesized: Moderate hydrophobicity, slower hydrolysis | Surface modification, resins |

| Trichloro(dichlorophenyl)silane | 27137-85-5 | 2,6-dichlorophenyl | High reactivity, regulated safety threshold | Industrial coatings |

| Phenyltrichlorosilane | 98-13-5 | Phenyl | Fast hydrolysis, lower thermal stability | Silicone intermediates |

| THFS | 78560-44-8 | Heptadecafluorodecyl | Superhydrophobic, thermally stable | Water-repellent coatings |

Research Findings

- Fluorinated Silanes: THFS enhances solar still efficiency by 30% via hydrophobicity, outperforming non-fluorinated silanes .

- Chlorinated vs. Methylated Aryl Silanes : Chlorine substituents increase reactivity but raise safety concerns, while methyl groups improve steric protection and reduce toxicity .

- Pharmacological Analogs: 2,6-dimethylphenoxy groups in mexiletine derivatives enhance use-dependent ion channel blocking, suggesting similar substituent effects could optimize silane-based drug carriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.